N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide
CAS No.:
Cat. No.: VC17233958
Molecular Formula: C14H16N4OS
Molecular Weight: 288.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4OS |
|---|---|
| Molecular Weight | 288.37 g/mol |
| IUPAC Name | N-[1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C14H16N4OS/c1-3-9-18-12(16-17-14(18)20)10(2)15-13(19)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,19)(H,17,20) |
| Standard InChI Key | OODBLQPWXIRSTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
N-[1-(4-Allyl-5-mercapto-4H- triazol-3-yl)-ethyl]-benzamide is a 1,2,4-triazole derivative with the systematic IUPAC name derived from its substituents:
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1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
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4-Allyl group: A propenyl substituent (-CH2-CH2-CH2) attached to the nitrogen at position 4.
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5-Mercapto group: A sulfur-containing (-SH) group at position 5.
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N-Ethylbenzamide: A benzamide group (-NH-C6H5-C=O) linked via an ethyl (-CH2-CH2-) bridge to the triazole’s nitrogen at position 1.
The molecular formula is C16H19N5OS, with a molecular weight of 341.42 g/mol. The presence of the mercapto group enhances its ability to form hydrogen bonds and coordinate with metal ions, while the benzamide moiety contributes to lipophilicity, influencing its pharmacokinetic properties .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides. For N-[1-(4-Allyl-5-mercapto-4H- triazol-3-yl)-ethyl]-benzamide, a plausible route involves:
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Formation of the triazole-thiol core:
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Introduction of the allyl group:
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Benzamide functionalization:
Key reaction conditions:
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Solvents: Methanol, ethanol, or dichloromethane.
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Catalysts: Sodium hydroxide for cyclization; triethylamine for acylation.
Structural Characterization
Experimental data for analogous compounds include:
Physicochemical Properties
The allyl and benzamide groups enhance lipid solubility, suggesting good membrane permeability. The mercapto group’s acidity facilitates deprotonation under physiological conditions, enabling interactions with enzymatic active sites .
Applications and Future Directions
Therapeutic Applications
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Antimicrobial agents: Potential for treating drug-resistant infections.
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Anti-inflammatory drugs: 15-LOX inhibition suggests utility in asthma or atherosclerosis .
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Anticancer agents: Triazoles induce apoptosis in tumor cells via reactive oxygen species (ROS) generation .
Industrial and Agricultural Uses
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Corrosion inhibitors: Mercapto groups chelate metals, protecting industrial alloys .
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Pesticides: Triazole derivatives suppress fungal growth in crops .
Research Gaps and Opportunities
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